2,4,7-Trimethyldibenzothiophene

Descripción

Propiedades

IUPAC Name |

2,4,7-trimethyldibenzothiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14S/c1-9-4-5-12-13-7-10(2)6-11(3)15(13)16-14(12)8-9/h4-8H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWNRDFOOADVGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=CC(=CC(=C3S2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30423829 |

Source

|

| Record name | 2,4,7-trimethyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216983-03-8 |

Source

|

| Record name | 2,4,7-trimethyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,4,7-Trimethyldibenzothiophene chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,4,7-Trimethyldibenzothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,7-Trimethyldibenzothiophene is a polycyclic aromatic sulfur heterocycle (PASH) that belongs to the broader class of dibenzothiophenes. These compounds are of significant interest in various scientific fields, from geochemistry, where they serve as important biomarkers for the maturity and origin of crude oils, to materials science, where the dibenzothiophene core is being explored as a building block for novel organic semiconductors.[1][2] This guide provides a comprehensive overview of the chemical properties of 2,4,7-trimethyldibenzothiophene, including its structure, synthesis, reactivity, and potential applications, with a focus on the underlying chemical principles that govern its behavior.

Molecular Structure and Physicochemical Properties

2,4,7-Trimethyldibenzothiophene is a tricyclic aromatic compound consisting of a central thiophene ring fused to two benzene rings, with methyl groups at the 2, 4, and 7 positions. This substitution pattern influences its electronic properties and steric hindrance, which in turn dictate its reactivity and physical characteristics.

Core Molecular Information

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄S | [3][4] |

| Molecular Weight | 226.34 g/mol | [3][5] |

| IUPAC Name | 2,4,7-trimethyldibenzothiophene | [3] |

| CAS Number | 216983-03-8 | [3] |

| Canonical SMILES | CC1=CC2=C(C=C1)C3=CC(=CC(=C3S2)C)C | [3] |

| InChI Key | YDWNRDFOOADVGC-UHFFFAOYSA-N | [3][4] |

digraph "2_4_7_trimethyldibenzothiophene" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [color="#202124"];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; S [label="S", fontcolor="#EA4335"]; Me2 [label="CH₃", fontcolor="#4285F4"]; Me4 [label="CH₃", fontcolor="#4285F4"]; Me7 [label="CH₃", fontcolor="#4285F4"]; H1[label="H"]; H3[label="H"]; H6[label="H"]; H8 [label="H"]; H9 [label="H"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C12; C12 -- C11; C11 -- C1; C12 -- S; S -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C5; C11 -- C10;

C2 -- Me2; C4 -- Me4; C7 -- Me7; C1 -- H1; C3 -- H3; C6 -- H6; C8 -- H8; C9 -- H9;

C1 [pos="0,1.5!"]; C2 [pos="1,1.5!"]; C3 [pos="1.5,0.5!"]; C4 [pos="1,-0.5!"]; C12 [pos="0,-0.5!"]; C11 [pos="-0.5,0.5!"]; S [pos="-1.5,0!"]; C5 [pos="-2.5,0.5!"]; C6 [pos="-3,1.5!"]; C7 [pos="-4,1.5!"]; C8 [pos="-4.5,0.5!"]; C9 [pos="-4,-0.5!"]; C10 [pos="-3,-0.5!"]; Me2 [pos="1.5,2.5!"]; Me4 [pos="1.5,-1.5!"]; Me7 [pos="-4.5,2.5!"]; H1[pos="-0.5,2.5!"]; H3[pos="2.5,0.5!"]; H6[pos="-2.5,2.5!"]; H8 [pos="-5.5,0.5!"]; H9 [pos="-4.5,-1.5!"]; }

Physicochemical Properties

| Property | Value | Type | Source |

| logP (Octanol/Water) | 5.4 | Computed | [3] |

| Water Solubility (log₁₀S) | -6.27 mol/L | Computed | [6] |

| Topological Polar Surface Area | 28.2 Ų | Computed | [3] |

| Kovats Retention Index (non-polar column) | 345.94 - 347.99 | Experimental | [4] |

A crystal structure for 2,4,7-trimethyldibenzothiophene has been determined and is deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 137381.[3] This indicates that the molecule has a well-defined solid-state structure, which is crucial for applications in materials science.

Synthesis of Alkylated Dibenzothiophenes

While a specific, detailed protocol for the synthesis of 2,4,7-trimethyldibenzothiophene is not widely published, a general and effective method for the synthesis of alkylated dibenzothiophenes is through the electrophilic cyclization of appropriately substituted biphenyl precursors.[7] This approach offers a versatile route to a variety of dibenzothiophene derivatives.

Sources

- 1. Dibenzothiophene(132-65-0) 1H NMR spectrum [chemicalbook.com]

- 2. Polycyclic aromatic sulfur heterocycles as information carriers in environmental studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. mdpi.com [mdpi.com]

- 5. 2,4,7-trimethyl-dibenzothiophene - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,4,7-Trimethyldibenzothiophene: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,7-Trimethyldibenzothiophene is a sulfur-containing heterocyclic aromatic hydrocarbon. Its molecular structure consists of a dibenzothiophene core with three methyl group substituents. This compound and its isomers are of significant interest in the field of geochemistry, where they serve as sensitive molecular markers for the origin, maturity, and biodegradation of crude oils and sedimentary organic matter. An understanding of its structure and properties is crucial for accurate geochemical analysis and has potential applications in environmental forensics and petroleum exploration.

Molecular Structure and Properties

The fundamental structure of 2,4,7-trimethyldibenzothiophene is a dibenzothiophene molecule, which is composed of two benzene rings fused to a central thiophene ring. In this specific isomer, methyl groups are attached at the 2, 4, and 7 positions of the dibenzothiophene framework.

Key Physicochemical Properties of 2,4,7-Trimethyldibenzothiophene

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄S | PubChem[1] |

| Molecular Weight | 226.34 g/mol | PubChem[1] |

| IUPAC Name | 2,4,7-trimethyldibenzothiophene | PubChem[1] |

| XLogP3 | 5.4 | PubChem[1] |

| Kovats Retention Index | 345.94 - 347.99 | NIST[2] |

Synthesis of 2,4,7-Trimethyldibenzothiophene

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of 2,4,7-trimethyldibenzothiophene.

Spectroscopic Characterization

The definitive identification of 2,4,7-trimethyldibenzothiophene relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise arrangement of atoms within the molecule.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the three methyl groups. The chemical shifts and coupling patterns of the aromatic protons would be indicative of their positions on the dibenzothiophene core. The methyl protons would likely appear as singlets in the upfield region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule, including the quaternary carbons of the aromatic rings and the carbons of the methyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The mass spectrum of 2,4,7-trimethyldibenzothiophene will exhibit a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (approximately 226.34).

-

Fragmentation Pattern: The fragmentation pattern will show characteristic losses of methyl groups (M-15) and other fragments resulting from the cleavage of the aromatic rings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 2,4,7-trimethyldibenzothiophene would be expected to show characteristic absorption bands for:

-

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

-

Aliphatic C-H stretching: From the methyl groups, appearing in the 3000-2850 cm⁻¹ region.

-

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

-

C-S stretching: Vibrations associated with the thiophene ring.

Application in Geochemistry

The primary and most well-established application of 2,4,7-trimethyldibenzothiophene is as a geochemical biomarker in the petroleum industry. The distribution and relative abundance of different alkylated dibenzothiophenes, including the 2,4,7-trimethyl isomer, can provide valuable information about:

-

Source Rock Deposition Environment: The ratios of certain isomers can indicate whether the source rock was deposited in a marine, lacustrine, or fluvio-deltaic environment.

-

Thermal Maturity: The relative concentrations of different isomers change with increasing thermal maturity of the source rock and crude oil.

-

Biodegradation: The extent of biodegradation of crude oil can be assessed by examining the depletion of certain isomers.

Analytical Workflow for Geochemical Analysis

Caption: Workflow for the analysis of dibenzothiophene biomarkers in geochemical samples.

Conclusion

2,4,7-Trimethyldibenzothiophene is a molecule of significant importance in the field of geochemistry. Its unique structural features make it a valuable biomarker for understanding the history of petroleum and sedimentary organic matter. While its direct synthesis can be challenging, a combination of modern synthetic and analytical techniques allows for its identification and quantification, providing crucial insights for petroleum exploration and environmental assessment. Further research into the synthesis of this and other alkylated dibenzothiophenes as pure standards will continue to enhance the accuracy and reliability of geochemical analyses.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6428292, 2,4,7-Trimethyldibenzothiophene. [Link]. Accessed Jan. 24, 2026.

-

NIST. 2,4,7-trimethyl-dibenzothiophene. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]. Accessed Jan. 24, 2026.

Sources

2,4,7-Trimethyldibenzothiophene: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the physical, chemical, and analytical characteristics of 2,4,7-trimethyldibenzothiophene. Designed for researchers, scientists, and professionals in drug development and environmental science, this document synthesizes current knowledge on this specific polycyclic aromatic sulfur heterocycle (PASH).

Introduction and Significance

2,4,7-Trimethyldibenzothiophene is a substituted aromatic organic compound with the molecular formula C₁₅H₁₄S.[1] It belongs to the class of dibenzothiophenes, which are characterized by a central thiophene ring fused to two benzene rings. The strategic placement of the three methyl groups at the 2, 4, and 7 positions influences its physicochemical properties and steric hindrance, making it a subject of interest in several scientific fields.

Primarily, 2,4,7-trimethyldibenzothiophene, along with other alkylated dibenzothiophenes, serves as a crucial biomarker in geochemistry. The relative abundance of specific isomers is used to determine the thermal maturity of crude oils and source rocks.[2] More recently, the toxicological profile of alkylated PASHs has garnered attention, with studies investigating the effects of 2,4,7-trimethyldibenzothiophene on biological systems, such as placental trophoblast cell function.[3]

Physicochemical Properties

While specific experimentally determined physical constants for 2,4,7-trimethyldibenzothiophene are not widely reported in the literature, its properties can be inferred from data on the parent compound, dibenzothiophene, and other alkylated analogs. It is a colorless to pale yellow solid at room temperature, with low solubility in water but good solubility in organic solvents.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄S | [1] |

| Molecular Weight | 226.34 g/mol | |

| CAS Number | 216983-03-8 | |

| Appearance | Colorless to pale yellow solid | Inferred |

| Solubility in Water | Low | Inferred |

| Solubility in Organic Solvents | Soluble | Inferred |

| Melting Point | Not available (Dibenzothiophene: 97-100 °C) | [4] |

| Boiling Point | Not available (Dibenzothiophene: 332-333 °C) | [4][5] |

Synthesis and Purification

General Synthetic Strategies

The synthesis of 2,4,7-trimethyldibenzothiophene is not commonly detailed in standard literature, as it is often isolated from complex hydrocarbon mixtures for geochemical analysis. However, general synthetic routes for substituted dibenzothiophenes can be adapted. One common approach involves the cyclization of appropriate precursors. A plausible, though not explicitly documented, synthetic pathway is outlined below.

Sources

An In-depth Technical Guide to the Discovery and Analysis of 2,4,7-Trimethyldibenzothiophene in Crude Oil

Foreword: Unmasking a Recalcitrant Sulfur Compound

Within the intricate molecular tapestry of crude oil, sulfur-containing heterocyclic compounds represent a significant challenge for the refining industry and a font of information for geochemists. Among these, the alkylated dibenzothiophenes (ADBTs) are notoriously resistant to hydrodesulfurization (HDS) processes. This guide provides a comprehensive technical overview of the discovery, identification, and geochemical significance of a particularly noteworthy ADBT, 2,4,7-trimethyldibenzothiophene (TMDBT). We will delve into the analytical methodologies that have enabled its characterization, explore its role as a molecular fossil, and provide actionable protocols for researchers in the field.

The Significance of Alkylated Dibenzothiophenes in Petroleum

Dibenzothiophene (DBT) and its alkylated derivatives are major organosulfur constituents of fossil fuels.[1] While hydrodesulfurization is effective at removing many sulfur compounds, ADBTs, particularly those with methyl groups at the 4- and 6-positions, exhibit significant recalcitrance. This persistence not only impacts the efficiency of producing ultra-low sulfur diesel but also makes these molecules valuable biomarkers. Their distribution and relative abundance can offer insights into the thermal maturity and depositional environment of the source rock.[2][3] The discovery and characterization of specific isomers like 2,4,7-TMDBT are therefore crucial for both process optimization in refining and for fundamental geochemical studies.

Analytical Unraveling: The Methodological Cornerstone

The identification of trace compounds within a matrix as complex as crude oil necessitates a multi-step analytical approach.[4][5] The core of this process for 2,4,7-TMDBT and other ADBTs is high-resolution gas chromatography coupled with mass spectrometry.

Sample Preparation: Isolating the Aromatic Fraction

The initial step involves the separation of the crude oil into its saturate, aromatic, resin, and asphaltene (SARA) fractions. This is critical because the vast excess of saturated hydrocarbons would otherwise interfere with the chromatographic analysis of the aromatic compounds.

Protocol: Column Chromatography for Aromatic Fractionation

-

Column Preparation: A glass column is packed with activated silica gel, with a small layer of alumina at the top. The column is then washed with petroleum ether.

-

Sample Loading: A known amount of the crude oil is dissolved in a minimal volume of petroleum ether and loaded onto the column.

-

Elution:

-

The saturated hydrocarbon fraction is eluted using petroleum ether.

-

The aromatic hydrocarbon fraction, containing the dibenzothiophenes, is subsequently eluted with a mixture of petroleum ether and dichloromethane (e.g., 1:2 v/v).[2]

-

The non-hydrocarbon fractions (resins and asphaltenes) remain on the column or are eluted with more polar solvents like dichloromethane:methanol (e.g., 93:7 v/v).[2]

-

-

Solvent Evaporation: The solvent from the collected aromatic fraction is carefully evaporated under a gentle stream of nitrogen to concentrate the analytes.

Causality: The choice of adsorbents (silica and alumina) and the polarity gradient of the eluents are based on the principles of adsorption chromatography. Non-polar saturated hydrocarbons have the weakest interaction with the stationary phase and elute first. The more polar aromatic compounds, including TMDBT, require a more polar solvent mixture for elution.

Gas Chromatography (GC): The Separation Engine

Capillary gas chromatography is the primary technique for separating the individual components of the aromatic fraction.[6][7] The choice of the capillary column is paramount for achieving the necessary resolution to separate the numerous isomers of alkylated dibenzothiophenes.

Table 1: Typical GC Parameters for Alkylated Dibenzothiophene Analysis

| Parameter | Specification | Rationale |

| Column Type | Capillary | Provides high resolution and efficiency. |

| Stationary Phase | 5% Phenyl methyl siloxane (e.g., DB-5, HP-5MS) | Offers good selectivity for aromatic compounds.[8] |

| Dimensions | 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness | Longer columns provide better resolution for complex mixtures. |

| Carrier Gas | Helium or Hydrogen | Inert gases that carry the sample through the column. |

| Injection Mode | Splitless | Ensures that the maximum amount of the trace analytes enters the column.[6] |

| Oven Program | Temperature ramp (e.g., 50°C hold, then ramp to 300°C) | Allows for the separation of compounds with a wide range of boiling points. |

Workflow Visualization:

Caption: High-level workflow for the analysis of 2,4,7-TMDBT in crude oil.

Mass Spectrometry (MS): The Identification Powerhouse

Mass spectrometry provides the definitive identification of the compounds eluting from the GC column.[4] For the analysis of TMDBT, electron ionization (EI) is typically used.

Protocol: GC-MS Analysis

-

Ionization: As compounds elute from the GC column, they enter the MS ion source and are bombarded with electrons (typically at 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated for each point in time in the chromatogram.

Identification of 2,4,7-Trimethyldibenzothiophene:

-

Molecular Ion: The unfragmented, ionized molecule (molecular ion, M⁺) of 2,4,7-TMDBT will have an m/z of 226, corresponding to its molecular weight (C₁₅H₁₄S).

-

Fragmentation Pattern: The fragmentation pattern provides structural information. A key fragment for alkylated dibenzothiophenes is the loss of a methyl group ([M-15]⁺), resulting in a prominent ion at m/z 211. The relative intensities of these ions are characteristic of the compound.[9]

For enhanced confidence in identification, especially in complex matrices, high-resolution mass spectrometry (e.g., GC-Q-TOFMS) can be employed to determine the exact mass of the ions, confirming their elemental composition.[10]

Molecular Structure of 2,4,7-Trimethyldibenzothiophene:

Caption: Chemical structure of 2,4,7-Trimethyldibenzothiophene.

Geochemical Significance: A Window into the Subsurface

The distribution of alkylated dibenzothiophenes, including 2,4,7-TMDBT, serves as a powerful tool for petroleum system analysis. The relative abundance of different isomers can be used to create ratios that correlate with the characteristics of the source rock and the oil's thermal history.

For instance, certain ratios of methyl-dibenzothiophenes are known to be sensitive to thermal maturity. As the source rock matures, the distribution of these isomers changes in a predictable way. Similarly, the types of alkylated aromatic compounds present can provide clues about the original organic matter input (e.g., marine vs. terrestrial) and the redox conditions of the depositional environment.[2][3][11][12]

Table 2: Geochemical Parameters Derived from Alkylated Aromatics

| Parameter | Significance | Reference |

| Pristane/Phytane (Pr/Ph) Ratio | Redox conditions of the depositional environment. | [11] |

| Methylphenanthrene Index (MPI) | Thermal maturity of the source rock. | |

| Alkyldibenzothiophene Ratios | Can indicate source rock type and thermal maturity. | |

| Triaromatic Steroid Ratios | Can indicate the input of specific organisms (e.g., dinoflagellates). | [3] |

Synthesis of Analytical Standards

The unambiguous identification and quantification of 2,4,7-TMDBT require a pure analytical standard. While not commercially available in all cases, the synthesis of thiophene-containing compounds is well-established in organic chemistry.[13][14][15][16][17][18] The synthesis of a specific isomer like 2,4,7-TMDBT would typically involve a multi-step process, potentially starting from simpler thiophene and benzene derivatives and building the tricyclic structure through reactions like Suzuki couplings or Friedel-Crafts alkylations, followed by ring-closing reactions. The final product would be rigorously purified and characterized using techniques such as NMR, elemental analysis, and mass spectrometry.

Future Outlook: Advancing the Analysis of Complex Mixtures

The field of petroleum analysis is continually evolving. The development of more advanced analytical techniques, such as comprehensive two-dimensional gas chromatography (GC×GC), offers even greater resolving power for separating the components of these incredibly complex mixtures.[4] Coupled with high-resolution mass spectrometry, these methods will undoubtedly lead to the discovery and characterization of new biomarkers and provide a more detailed understanding of the composition and history of crude oil.

References

-

Direct and Rapid Quantitative Analysis of Alkyldibenzothiophenes in Deeply Hydrodesulfurized Diesel Fuel by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry. Energy & Fuels - ACS Publications. Available at: [Link]

-

A review of the occurrence, toxicity, and biodegradation of condensed thiophenes found in petroleum. Canadian Science Publishing. Available at: [Link]

-

Analytical Methods for Petroleum Hydrocarbons. Washington State Department of Ecology. Available at: [Link]

-

Distribution and geochemical significance of alkylbenzenes for crude oil with different depositional environments and thermal maturities. ResearchGate. Available at: [Link]

-

The mass spectra of 2,4,7‐trihydroxypteridines and their trimethylsilyl derivatives. Sci-Hub. Available at: [Link]

-

Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PMC - PubMed Central. Available at: [Link]

-

Retracted Article: Synthesis and characterization of AFe2O4 (A: Ni, Co, Mg)–silica nanocomposites and their application for the removal of dibenzothiophene (DBT) by an adsorption process: kinetics, isotherms and experimental design. RSC Publishing. Available at: [Link]

-

Geochemical Characteristics and Significance of Molecular Markers in the Paleogene-Neogene Crude Oils of the Northwest Qaidam Basin. PMC - PubMed Central. Available at: [Link]

-

Advanced Analytical Techniques for Characterizing Petroleum- Derived Contaminants in the Environment. Semantic Scholar. Available at: [Link]

-

Typical gas chromatography chromatogram. DBT, dibenzothiophene. ResearchGate. Available at: [Link]

-

Distribution and geochemical significance of alkylbenzenes for crude oil with different depositional environments and thermal ma. Petroleum Science. Available at: [Link]

- Crude oil derived and gas-to-liquids diesel fuel blends. Google Patents.

-

Synthesis, Characterization and Theoretical Study of 2,4-diaryl-1,3-Selenazole. Zenodo. Available at: [Link]

-

Dibenzothiophene. NIST WebBook. Available at: [Link]

-

C7H16 mass spectrum of 2,2,3-trimethylbutane fragmentation pattern of m/z m/e ions for... Doc Brown's Chemistry. Available at: [Link]

-

Dibenzothiophene – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Synthesis and characterization of thiophene-derived palladium(ii) complex immobilized on FSM-16 and its application in the novel synthesis of 7-(aryl)-7,12-dihydro-6H-indeno[1][2][10]triazolo[1,5-a]pyrimidine-6-one derivatives. PMC - NIH. Available at: [Link]

-

Origin, Distribution and Geochemical Significance of Isopropyltoluene Isomers in Crude Oil. Journal of Earth Science. Available at: [Link]

-

Analytical Methods And Techniques Applied To Crude Oil And Petroleum Products. ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). Available at: [Link]

-

Benchmarking tandem mass spectra of small natural product molecules via ab initio molecular dynamics. ChemRxiv. Available at: [Link]

-

Oxidative desulfurization of dibenzothiophene with molecular oxygen using emulsion catalysis. Academia.edu. Available at: [Link]

-

Geochemical characteristics and oil family classification of crude oils from the Markit Slope in the southwest of the Tarim Basin, Northwest China. ResearchGate. Available at: [Link]

-

Laboratory Guide for the Identification of Petroleum Products. EPA NEPAL. Available at: [Link]

-

Design, synthesis and characterization of fused bithiazole- and dithiophene-based low bandgap thienylenevinylene copolymers. Polymer Chemistry (RSC Publishing). Available at: [Link]

-

Studies in organic mass spectrometry. XIX The fragmentation of the trimethylsilyl derivatives of some 2,3-dialkyl-1,4-cyclopentanediols. ResearchGate. Available at: [Link]

-

Biodiesel Analytical Methods: August 2002--January 2004. NREL Publications. Available at: [Link]

-

Synthesis, characterization and crystal structure of 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole. Sci-Hub. Available at: [Link]

-

Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system. ResearchGate. Available at: [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. Geochemical Characteristics and Significance of Molecular Markers in the Paleogene-Neogene Crude Oils of the Northwest Qaidam Basin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. eolss.net [eolss.net]

- 6. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. Dibenzothiophene [webbook.nist.gov]

- 9. C7H16 mass spectrum of 2,2,3-trimethylbutane fragmentation pattern of m/z m/e ions for analysis and identification of 2,2,3-trimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cup.edu.cn [cup.edu.cn]

- 12. en.earth-science.net [en.earth-science.net]

- 13. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Retracted Article: Synthesis and characterization of AFe2O4 (A: Ni, Co, Mg)–silica nanocomposites and their application for the removal of dibenzothiophene (DBT) by an adsorption process: kinetics, isotherms and experimental design - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. journals.irapa.org [journals.irapa.org]

- 16. Synthesis and characterization of thiophene-derived palladium(ii) complex immobilized on FSM-16 and its application in the novel synthesis of 7-(aryl)-7,12-dihydro-6H-indeno[1,2,4]triazolo[1,5-a]pyrimidine-6-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and characterization of fused bithiazole- and dithiophene-based low bandgap thienylenevinylene copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Sci-Hub. Synthesis, characterization and crystal structure of 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole / European Journal of Chemistry, 2011 [sci-hub.jp]

An In-depth Technical Guide to the Geochemical Significance of Methylated Dibenzothiophenes

Foreword

In the intricate world of petroleum geochemistry, the ability to decipher the thermal history and migration pathways of hydrocarbons is paramount. Among the diverse array of molecular fossils that serve as chemical fingerprints, methylated dibenzothiophenes (MDBTs) have emerged as robust indicators. Their unique chemical stability and predictable isomerization behavior under thermal stress provide a powerful tool for researchers and exploration scientists. This guide offers a comprehensive exploration of the geochemical significance of MDBTs, delving into the fundamental principles that govern their utility, the analytical methodologies for their characterization, and their practical applications in assessing petroleum systems. It is designed for researchers, scientists, and professionals in drug development who seek a deeper understanding of these important organosulfur compounds.

The Genesis and Geochemical Behavior of Dibenzothiophenes

Dibenzothiophene (DBT) and its methylated and alkylated derivatives are polycyclic aromatic sulfur heterocycles (PASHs) commonly found in crude oils, coal, and sediment extracts.[1][2] Their presence is often associated with anoxic and sulfur-rich depositional environments. The fundamental structure consists of two benzene rings fused to a central thiophene ring.

The formation of dibenzothiophenes in geological settings is a result of complex diagenetic processes. Diagenesis encompasses the physical and chemical changes that occur in sediments after deposition but before the onset of metamorphism.[3] During early diagenesis, under reducing conditions, sulfur from various sources can be incorporated into organic matter.[4][5] Laboratory simulation experiments have shown that dibenzothiophenes can be formed from the reaction of biphenyls with sulfur, catalyzed by carbonaceous materials, suggesting a pathway for their formation during diagenesis and catagenesis.

The distribution and relative abundance of different MDBT isomers are governed by their thermodynamic stability.[6] As organic matter matures with increasing burial depth and temperature, less stable isomers are progressively converted into more stable forms. This predictable isomerization provides the basis for their use as molecular maturity indicators.

Methylated Dibenzothiophenes as Indicators of Thermal Maturity

The thermal maturity of source rocks and crude oils is a critical parameter in petroleum exploration, as it dictates the timing and extent of hydrocarbon generation. While various geochemical proxies exist, MDBTs offer distinct advantages, particularly in sulfur-rich and marine carbonate organofacies where other markers may be less reliable.[7]

The Principle of Isomerization and the Methyldibenzothiophene Index (MDI)

The core principle behind the use of MDBTs as maturity indicators lies in the differential thermal stability of their isomers. The four primary methyldibenzothiophene isomers are 1-methyldibenzothiophene (1-MDBT), 2-methyldibenzothiophene (2-MDBT), 3-methyldibenzothiophene (3-MDBT), and 4-methyldibenzothiophene (4-MDBT).

With increasing thermal stress, the less stable 1-MDBT isomerizes to the more stable 4-MDBT. This relationship is quantified by the Methyldibenzothiophene Index (MDI) , which is a ratio of the concentrations of these two isomers. A commonly used formulation for this index is the ratio of 4-MDBT to 1-MDBT (4-MDBT/1-MDBT).[8] As maturity increases, the concentration of 4-MDBT increases relative to 1-MDBT, leading to a higher MDI value.

The isomerization from the less stable to the more stable forms is a kinetically controlled process that progresses with increasing temperature and time. This makes the MDI a valuable tool for assessing the thermal history of a petroleum system.

Caption: Thermal isomerization of 1-MDBT to 4-MDBT with increasing maturity.

Advantages and Limitations of MDBT-Based Maturity Parameters

MDBT-based maturity parameters offer several advantages:

-

Applicability in Sulfur-Rich Environments: They are particularly effective in marine carbonate and other sulfur-rich source rocks where traditional biomarker ratios may be altered or less reliable.[7]

-

Wider Maturity Range: MDBT ratios can be applied over a broad range of thermal maturities, from the early oil window to the condensate/wet gas zone.[7]

-

Resistance to Biodegradation: The core dibenzothiophene structure is relatively resistant to microbial degradation, making these markers useful in assessing biodegraded oils.[9]

However, it is crucial to be aware of their limitations:

-

Source Facies Influence: The initial distribution of MDBT isomers can be influenced by the type of organic matter and the depositional environment, which can affect the baseline for maturity calculations.

-

Migration Effects: The relative concentrations of MDBT isomers can be altered during secondary migration due to fractionation effects, which will be discussed in a later section.

Methylated Dibenzothiophenes as Indicators of Petroleum Migration

Petroleum migration, the movement of hydrocarbons from the source rock to the reservoir, is a complex process that can significantly alter the composition of the oil. The differential solubility and adsorption of various compounds can lead to chromatographic fractionation.

The ratio of 4-MDBT to 1-MDBT can also serve as a migration indicator. Due to its molecular shape, 1-MDBT is generally less soluble and more readily adsorbed onto rock matrices compared to the more compact 4-MDBT isomer. Consequently, as oil migrates over longer distances, the leading edge of the oil charge becomes progressively enriched in the more mobile 4-MDBT, resulting in an increasing 4-MDBT/1-MDBT ratio with migration distance.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

The accurate identification and quantification of methylated dibenzothiophene isomers are essential for their application as geochemical tracers. The primary analytical technique employed for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS).[6][10]

Sample Preparation and Extraction

-

Crude Oil/Bitumen Extraction: For source rock samples, the organic matter (bitumen) is first extracted using an organic solvent system (e.g., dichloromethane/methanol). Crude oil samples can be analyzed directly after appropriate dilution.

-

Fractionation: The extracted bitumen or crude oil is then fractionated into saturate, aromatic, and polar (NSO) fractions using liquid chromatography. The MDBTs are concentrated in the aromatic fraction.

GC-MS Analysis

The aromatic fraction is analyzed by GC-MS. The gas chromatograph separates the individual compounds based on their boiling points and interaction with the stationary phase of the capillary column. The mass spectrometer then detects and identifies the compounds based on their mass-to-charge ratio (m/z).

-

Identification: MDBT isomers are identified by their characteristic mass spectra and retention times. The molecular ion for methyldibenzothiophenes is at m/z 198.[7]

-

Quantification: The concentration of each isomer is determined by integrating the peak area of its corresponding ion chromatogram. To ensure accuracy, an internal standard, such as deuterated dibenzothiophene (DBT-d8), is often used.[1][2]

Caption: Analytical workflow for the analysis of methylated dibenzothiophenes.

Experimental Protocol: Quantification of MDBTs by GC-MS

Objective: To accurately quantify the concentrations of 1-MDBT and 4-MDBT in a crude oil or source rock extract.

Materials:

-

Aromatic fraction of the sample

-

Internal standard solution (e.g., DBT-d8 in a suitable solvent)

-

GC-MS system equipped with a capillary column suitable for aromatic hydrocarbon analysis (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of the aromatic fraction into a vial.

-

Add a precise volume of the internal standard solution.

-

Dilute with a suitable solvent (e.g., dichloromethane) to a final concentration appropriate for GC-MS analysis.

-

-

Instrumental Analysis:

-

Inject a known volume of the prepared sample into the GC-MS.

-

Run the analysis using a temperature program that provides good separation of the MDBT isomers.

-

Acquire data in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity, monitoring the characteristic ions for MDBTs (m/z 198) and the internal standard.

-

-

Data Processing:

-

Identify the peaks corresponding to 1-MDBT, 4-MDBT, and the internal standard based on their retention times and mass spectra.

-

Integrate the peak areas for the molecular ions of each compound.

-

Calculate the concentration of each MDBT isomer using the following formula, taking into account the response factor of each analyte relative to the internal standard:

Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / ResponseFactor_analyte)

-

-

Calculation of MDI:

-

Calculate the Methyldibenzothiophene Index (MDI) as the ratio of the concentrations of 4-MDBT to 1-MDBT.

-

Self-Validation:

-

Run a calibration curve with known concentrations of MDBT standards to determine the response factors.

-

Analyze a quality control sample with a known MDI value in each analytical batch to ensure accuracy and precision.

-

Verify the peak assignments by comparing retention times and mass spectra with those of authentic standards.

Data Interpretation and Case Studies

The interpretation of MDBT data requires careful consideration of the geological context. The MDI values should be calibrated against other maturity parameters, such as vitrinite reflectance (%Ro), to establish a reliable maturity trend for a specific basin or source rock type.

| Maturity Parameter | Typical Range for Oil Generation | Principle |

| Methyldibenzothiophene Index (MDI) | Increases with maturity | Isomerization of 1-MDBT to 4-MDBT |

| Vitrinite Reflectance (%Ro) | 0.5 - 1.3% | Increase in the reflectance of vitrinite macerals with temperature |

| Biomarker Ratios (e.g., Ts/Tm) | Varies with maturity and source facies | Epimerization and rearrangement of hopane biomarkers |

A cross-plot of MDI versus %Ro can be a powerful tool for validating maturity assessments and identifying anomalies that may be related to source facies variations or migration effects.

Conclusion and Future Perspectives

Methylated dibenzothiophenes have proven to be invaluable tools in the field of petroleum geochemistry. Their predictable behavior with increasing thermal maturity and their utility in tracing migration pathways provide critical insights for hydrocarbon exploration and production. The continued refinement of analytical techniques, particularly high-resolution mass spectrometry, will further enhance our ability to characterize complex mixtures of organosulfur compounds and extract even more detailed information about the history of petroleum systems. As exploration frontiers move into more challenging geological settings, the robust and versatile nature of methylated dibenzothiophene geochemistry will undoubtedly play an increasingly important role.

References

-

Integration of methyldibenzothiophene and pyrolysis techniques to determine thermal maturity in sulfur-rich Type II-S source rocks and oils. (2025). ResearchGate. [Link]

-

Qualitative and quantitative analysis of dibenzothiophene, its methylated homologues, and benzonaphthothiophenes in crude oils, coal, and sediment extracts. (2012). PubMed. [Link]

-

Oil maturity assessment using maturity indicators based on methylated dibenzothiophenes. (2015). ResearchGate. [Link]

-

The relationship of the 4-MDBT/1-MDBT -MPI-1 maturity parameters for released "synthetic" oils. (n.d.). ResearchGate. [Link]

-

Diagenetic history of the Sussex "B" sandstone. (n.d.). USGS. [Link]

-

The Gas-Phase Formation Mechanism of Dibenzofuran (DBF), Dibenzothiophene (DBT), and Carbazole (CA) from Benzofuran (BF), Benzothiophene (BT), and Indole (IN) with Cyclopentadienyl Radical. (2022). MDPI. [Link]

-

Comprehensive characterization of sulfur compounds in the diesel fraction using methylation/demethylation derived separation and GC × GC-MS/FID analysis. (2025). PubMed. [Link]

-

Dibenzothiophene. (n.d.). Wikipedia. [Link]

-

Benzonaphthothiophene: Molecular Indicators for Thermal Maturity. (2023). ACS Publications. [Link]

-

Use of Methyldibenzothiophenes as Markers for Differentiation and Source Identification of Crude and Weathered Oils. (1998). ResearchGate. [Link]

-

Effects of synthetic maturation on phenanthrenes and dibenzothiophenes over a maturity range of 0.6 to 4.7% EASY%Ro. (2022). Aarhus University. [Link]

-

Qualitative and quantitative analysis of dibenzothiophene, its methylated homologues, and benzonaphthothiophenes in crude oils, coal, and sediment extracts. (2012). ResearchGate. [Link]

-

Diagenesis. (n.d.). Wikipedia. [Link]

-

DFT Study on the Dibenzothiophene Pyrolysis Mechanism in Petroleum. (2019). ACS Publications. [Link]

-

Methylation-GC-MS/FID-Based Glycosidic Linkage Analysis of Unfractionated Polysaccharides in Red Seaweeds. (2024). MDPI. [Link]

-

Use of Methyldibenzothiophenes as Markers for Differentiation and Source Identification of Crude and Weathered Oils. (1998). ResearchGate. [Link]

-

Early diagenetic processes in the muddy sediments of the Bay of Biscay. (2001). ResearchGate. [Link]

-

Methylation-GC-MS/FID-Based Glycosidic Linkage Analysis of Unfractionated Polysaccharides in Red Seaweeds. (2024). PubMed. [Link]

-

Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry. (2009). ResearchGate. [Link]

-

Early diagenetic processes in the muddy sediments of the Bay of Biscay. (2001). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Qualitative and quantitative analysis of dibenzothiophene, its methylated homologues, and benzonaphthothiophenes in crude oils, coal, and sediment extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diagenesis - Wikipedia [en.wikipedia.org]

- 4. Diagenetic history - 3-D Reservoir Characterization [pubs.usgs.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Comprehensive characterization of sulfur compounds in the diesel fraction using methylation/demethylation derived separation and GC × GC-MS/FID analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Natural Occurrence of 2,4,7-Trimethyldibenzothiophene

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Preamble: The Significance of Alkylated Dibenzothiophenes

In the intricate world of geochemistry and environmental science, certain molecules act as silent storytellers, providing invaluable insights into the Earth's history and processes. Among these molecular fossils, or biomarkers, are the alkylated dibenzothiophenes (ADBTs). These sulfur-containing polycyclic aromatic compounds are not merely components of crude oil and sedimentary rocks; they are robust indicators of the thermal maturity of organic matter, the depositional environment of source rocks, and the migration pathways of petroleum.[1] This guide focuses on a specific and informative isomer: 2,4,7-trimethyldibenzothiophene. Its unique substitution pattern makes it a subject of interest for detailed geochemical analysis and environmental forensics. For professionals in drug development, understanding the natural occurrence and analysis of such persistent organic pollutants is crucial for assessing potential environmental impacts and ensuring the purity of raw materials sourced from natural origins.

I. Natural Occurrence and Geochemical Significance

2,4,7-Trimethyldibenzothiophene is a naturally occurring organic compound found predominantly in geological materials such as crude oil, coal, and sedimentary rocks.[2] Its presence and relative abundance are dictated by the original organic matter input, the conditions of the depositional environment, and the subsequent thermal history of the sediment.

Geological Formations and Depositional Environments

The formation of dibenzothiophene and its alkylated derivatives is intrinsically linked to the sulfurization of organic matter during early diagenesis in anoxic sedimentary environments.[3] The presence of sulfur, typically from sulfates in marine or saline lacustrine environments, is a prerequisite. During the transformation of organic matter into kerogen, sulfur incorporates into the carbon skeletons of lipids and other biomolecules. With increasing burial depth and temperature, these sulfur-rich geopolymers undergo thermal degradation, leading to the formation of stable aromatic sulfur compounds like dibenzothiophenes.[1]

Marine carbonate source rocks are particularly associated with high concentrations of organic sulfur compounds, including ADBTs.[3] The abundance of dibenzothiophenes in oils and source rocks generally follows the trend: hypersaline > saline > freshwater environments.

2,4,7-Trimethyldibenzothiophene as a Biomarker

The distribution of ADBT isomers is a powerful tool in petroleum geochemistry. The relative abundance of different isomers, including 2,4,7-trimethyldibenzothiophene, can be used to assess the thermal maturity of crude oils and source rock extracts. As thermal maturity increases, the distribution of thermodynamically more stable isomers is favored. For instance, certain ratios of dimethyl- and trimethyldibenzothiophene isomers show good correlation with other maturity parameters like vitrinite reflectance (%Ro) and Tmax from Rock-Eval pyrolysis.

Biodegradation can also influence the concentration of ADBTs. While the core dibenzothiophene structure is relatively resistant to microbial attack, extensive biodegradation can alter the relative abundances of different alkylated isomers.[3] This resistance to degradation makes them reliable markers even in weathered oil samples.

II. Formation Pathways: From Bioprecursors to Geochemical Products

The precise formation pathway of 2,4,7-trimethyldibenzothiophene is a complex geochemical process. While a definitive step-by-step mechanism is a subject of ongoing research, the general consensus points to the transformation of biogenic precursors within the geosphere.

Geochemical Synthesis

The formation of the dibenzothiophene core is believed to occur through several potential pathways, including:

-

Intramolecular cyclization of sulfur-containing biopolymers: During diagenesis, sulfur reacts with functionalized organic matter, leading to the formation of thiophenic structures within the kerogen matrix.

-

Reaction of biphenyl-type structures with elemental sulfur or H₂S: Pre-existing aromatic structures in the organic matter can react with sulfur species to form the thiophene ring.[1]

Once the dibenzothiophene core is formed, alkylation occurs through various reactions, such as:

-

Transalkylation: The transfer of alkyl groups from other organic molecules to the dibenzothiophene ring.

-

Direct alkylation: Reaction with alkylating agents present in the subsurface.

The specific substitution pattern, such as the 2,4,7-trimethyl configuration, is likely a result of the thermodynamic stability of this isomer under specific geological conditions and the nature of the organic precursors.

Biosynthesis vs. Biotransformation

There is currently no direct evidence for the de novo biosynthesis of 2,4,7-trimethyldibenzothiophene by microorganisms or plants. The presence of this and other ADBTs in the environment is overwhelmingly attributed to geochemical processes acting on sedimentary organic matter.

However, the microbial world plays a significant role in the transformation of these compounds. Certain bacteria, such as species of Rhodococcus, possess enzymatic pathways (e.g., the "4S" pathway) that can specifically cleave the carbon-sulfur bonds in dibenzothiophene and its alkylated derivatives.[4] This process, known as biodesulfurization, is of great interest for the upgrading of fossil fuels. The existence of such pathways underscores the presence and bioavailability of ADBTs in various ecosystems.

III. Quantitative Data

The concentration of 2,4,7-trimethyldibenzothiophene and other ADBTs can vary significantly depending on the origin and history of the geological sample. The following table provides a summary of reported concentrations for trimethyldibenzothiophenes in crude oils. It is important to note that concentrations are often reported for the entire class of C₃-dibenzothiophenes, and the proportion of the 2,4,7-isomer can vary.

| Sample Type | Geological Location | Concentration of Trimethyldibenzothiophenes (ppm) | Reference |

| Paleozoic Crude Oil | Tazhong Area, Tarim Basin, China | 178.46 - 740.69 | [3] |

IV. Experimental Protocols for Analysis

The analysis of 2,4,7-trimethyldibenzothiophene in complex matrices like crude oil and sediments requires a robust and validated analytical method. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for this purpose, offering the necessary selectivity and sensitivity.

Analytical Workflow

The overall analytical workflow involves sample preparation to isolate the aromatic fraction containing the target analyte, followed by instrumental analysis and data processing.

Step-by-Step Methodology for GC-MS Analysis

This protocol provides a self-validating system for the quantitative analysis of 2,4,7-trimethyldibenzothiophene in crude oil.

1. Sample Preparation and Extraction

-

1.1. Internal Standard Spiking: Accurately weigh approximately 10-20 mg of crude oil into a vial. Spike the sample with a known amount of an appropriate internal standard, such as deuterated dibenzothiophene (dibenzothiophene-d₈), to correct for variations in extraction efficiency and instrument response.[2]

-

1.2. Asphaltene Precipitation: Dissolve the spiked oil sample in n-heptane (e.g., 40 mL per gram of oil) and allow the asphaltenes to precipitate overnight in the dark.

-

1.3. Centrifugation: Centrifuge the mixture and carefully decant the supernatant (maltene fraction) into a clean flask.

-

1.4. Fractionation:

-

Prepare a chromatography column packed with activated silica gel and alumina.

-

Apply the concentrated maltene fraction to the top of the column.

-

Elute the saturated hydrocarbon fraction with n-hexane.

-

Elute the aromatic fraction, containing 2,4,7-trimethyldibenzothiophene, with a mixture of n-hexane and dichloromethane (e.g., 70:30 v/v).

-

Collect the aromatic fraction and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

-

2. GC-MS Instrumental Analysis

-

2.1. Instrument and Column: Use a gas chromatograph equipped with a mass selective detector. A common and effective column is a 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS).

-

2.2. GC Conditions:

-

Injector: Splitless mode at 280°C.

-

Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 300°C at 6°C/minute, and hold for 20 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

-

-

2.3. MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

-

Ions to Monitor:

-

2,4,7-Trimethyldibenzothiophene (C₁₅H₁₄S): m/z 226 (molecular ion), 211 (M-15).

-

Dibenzothiophene-d₈ (Internal Standard): m/z 192.

-

-

3. Calibration and Quantification

-

3.1. Calibration Standards: Prepare a series of calibration standards containing known concentrations of 2,4,7-trimethyldibenzothiophene and a constant concentration of the internal standard (dibenzothiophene-d₈).

-

3.2. Calibration Curve: Analyze the calibration standards using the same GC-MS method. Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

3.3. Quantification: Calculate the concentration of 2,4,7-trimethyldibenzothiophene in the sample extract using the calibration curve.

4. Quality Assurance and Quality Control (QA/QC)

-

4.1. Method Blank: Analyze a method blank (a sample containing no analyte that is carried through the entire sample preparation and analysis procedure) with each batch of samples to check for contamination.

-

4.2. Laboratory Control Sample (LCS): Analyze a laboratory control sample (a clean matrix spiked with a known concentration of the analyte) to assess the accuracy and precision of the method.

-

4.3. Matrix Spike/Matrix Spike Duplicate (MS/MSD): Analyze a matrix spike and a matrix spike duplicate to evaluate the effect of the sample matrix on the analytical results.

-

4.4. Internal Standard Recovery: Monitor the recovery of the internal standard in all samples and standards. It should fall within a predefined acceptance range (e.g., 70-130%) to ensure the validity of the results.

V. Conclusion and Future Outlook

2,4,7-Trimethyldibenzothiophene stands as a significant molecule in the field of geochemistry, offering a window into the thermal and depositional history of petroleum source rocks and reservoirs. Its robust nature makes it a reliable marker for oil-source correlation and environmental forensic studies. A thorough understanding of its natural occurrence, formation pathways, and analytical methodologies is essential for researchers in the earth and environmental sciences. For professionals in related fields, such as drug development, the principles outlined in this guide for the analysis of trace organic compounds in complex matrices are broadly applicable and highlight the importance of rigorous analytical science in ensuring product safety and environmental stewardship.

Future research will likely focus on refining our understanding of the specific alkylation mechanisms that lead to the formation of 2,4,7-trimethyldibenzothiophene and other ADBT isomers. Advances in analytical instrumentation, such as comprehensive two-dimensional gas chromatography (GCxGC), will continue to improve our ability to resolve and quantify these compounds in increasingly complex samples.

VI. References

-

Jiang, C., Li, M., Wang, T., & Jia, R. (2011). The Formation Mechanism of High Dibenzothiophene Series Concentration in Paleozoic Crude Oils from Tazhong Area, Tarim Basin, China. Energy Exploration & Exploitation, 29(5), 617-632. [Link]

-

Larsson, M. (2014). Development of a method for GC/MS analysis of PAHs and alkylated PAHs for use in characterization and source identification of contaminated soils. Diva-Portal.org. [Link]

-

Li, M., Wang, T., Simoneit, B. R. T., Shi, S., Zhang, L., & Yang, F. (2012). Qualitative and quantitative analysis of dibenzothiophene, its methylated homologues, and benzonaphthothiophenes in crude oils, coal, and sediment extracts. Journal of Chromatography A, 1233, 126–136. [Link]

-

Liu, J., & Liu, J. (2021). A Probable Origin of Dibenzothiophenes in Coals and Oils. Energies, 14(2), 234. [Link]

-

Wang, Z., Yang, C., Fingas, M., Hollebone, B., & Christensen, J. H. (2013). Determination of polycyclic aromatic hydrocarbons in petroleum and environmental samples using gas chromatography-quadrupole time-of-flight (GC/Q-TOF). Journal of Chromatography A, 1317, 208-217. [Link]

-

Li, T., Li, J., Zhang, H., Sun, K., & Xiao, J. (2019). DFT Study on the Dibenzothiophene Pyrolysis Mechanism in Petroleum. Energy & Fuels, 33(9), 8876–8895. [Link]

-

ASTM D473-07(2017). (2017). Standard Test Method for Sediment in Crude Oils and Fuel Oils by the Extraction Method. ASTM International. [Link]

-

TDI-Brooks International. (n.d.). Quantitative Determination of Aromatic Hydrocarbons Using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry. [Link]

-

Zhao, L., & Wong, D. (2018). Determination of 19 Polycyclic Aromatic Hydrocarbon Compounds in Salmon and Beef. Agilent Technologies, Inc. [Link]

-

Raimondo, S., Hemmer, B. L., & Barron, M. G. (2014). Developmental toxicity of Louisiana crude oil-spiked sediment to zebrafish. Ecotoxicology and environmental safety, 109, 89–95. [Link]

-

van Deursen, M., & van der Weg, G. (2010). Analysis of Polycyclic Aromatic Hydrocarbons in Petroleum Vacuum Residues by 2D-LC. Agilent Technologies, Inc. [Link]

-

Mohebali, G., & Ball, A. S. (2016). Biodesulfurization of dibenzothiophene and its alkylated derivatives. In Microbial degradation of xenobiotics (pp. 415-436). Springer, Berlin, Heidelberg. [Link]

-

Screening and Investigation on Inhibition of Sediment Formation in a Kuwait Light Crude Oil by Commercial Additives with Some Gu. (2023). Molecules, 28(6), 2530. [Link]

-

Yang, S., Liu, X. Q., Li, M., & Zhong, N. (2018). Selective biodegradation of dibenzothiophene and alkyl dibenzothiophenes in crude oils from the Linpan oilfield, Bohai Bay basin, eastern China. Organic Geochemistry, 125, 124-135. [Link]

Sources

Spectroscopic Characterization of 2,4,7-Trimethyldibenzothiophene: A Technical Guide

Introduction

The foundational structure for our analysis is the dibenzothiophene core. The addition of three methyl groups at the 2, 4, and 7 positions introduces specific electronic and structural changes that are directly observable in their spectroscopic signatures. Understanding these substituent effects is key to the unambiguous identification of this isomer among a complex mixture of related compounds.[2]

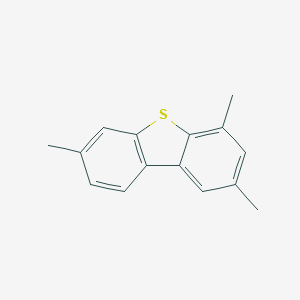

Molecular Structure and Numbering

To facilitate the discussion of spectroscopic data, the standard IUPAC numbering for the dibenzothiophene ring system is used. The diagram below illustrates the structure of 2,4,7-trimethyldibenzothiophene with the atom numbering convention.

Caption: Molecular structure and atom numbering of 2,4,7-Trimethyldibenzothiophene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 2,4,7-trimethyldibenzothiophene are discussed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts of the aromatic protons are influenced by the electron-donating nature of the methyl groups, which generally cause an upfield shift (to lower ppm values) compared to the corresponding protons in unsubstituted dibenzothiophene.[3] The predicted chemical shifts are summarized in the table below, with dibenzothiophene data provided for comparison.[4]

| Proton | Predicted Chemical Shift (ppm) for 2,4,7-Trimethyldibenzothiophene | Multiplicity | Dibenzothiophene Chemical Shift (ppm)[4] |

| H1 | ~7.8 - 8.0 | d | 8.1 - 8.2 |

| H3 | ~7.2 - 7.4 | s | 7.4 - 7.5 |

| H6 | ~7.6 - 7.8 | d | 7.8 - 7.9 |

| H8 | ~7.3 - 7.5 | dd | 7.4 - 7.5 |

| H9 | ~7.9 - 8.1 | d | 8.1 - 8.2 |

| 2-CH₃ | ~2.5 | s | - |

| 4-CH₃ | ~2.6 | s | - |

| 7-CH₃ | ~2.5 | s | - |

Interpretation and Causality:

-

Aromatic Protons: The aromatic region is expected to be complex. The protons on the trimethyl-substituted ring (H1, H3) will be more shielded than those on the mono-substituted ring (H6, H8, H9). The H3 proton is anticipated to be a singlet due to the adjacent methyl groups at positions 2 and 4. The H1 proton will likely be a doublet, coupled to H9 across the bay region, though this coupling may be small. On the other benzene ring, H6 and H9 are expected to be doublets due to coupling with their ortho neighbors (H7 and H8, respectively, which are substituted in the case of H7), while H8 will be a doublet of doublets.

-

Methyl Protons: The three methyl groups will appear as sharp singlets in the aliphatic region of the spectrum, likely between 2.5 and 2.6 ppm. Their precise chemical shifts will vary slightly due to their different positions on the aromatic framework.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The methyl substituents will cause a downfield shift (to higher ppm values) for the carbons to which they are attached (ipso-carbons) and will also influence the shifts of the other carbons in the rings.[5]

| Carbon | Predicted Chemical Shift (ppm) for 2,4,7-Trimethyldibenzothiophene | Dibenzothiophene Chemical Shift (ppm)[4] |

| C1 | ~122 - 125 | 122.8 |

| C2 | ~136 - 139 | 124.3 |

| C3 | ~126 - 129 | 126.6 |

| C4 | ~138 - 141 | 121.5 |

| C4a | ~135 - 138 | 139.5 |

| C5a | ~138 - 141 | 135.6 |

| C6 | ~125 - 128 | 121.5 |

| C7 | ~137 - 140 | 126.6 |

| C8 | ~123 - 126 | 124.3 |

| C9 | ~121 - 124 | 122.8 |

| C9a | ~134 - 137 | 135.6 |

| 2-CH₃ | ~20 - 22 | - |

| 4-CH₃ | ~21 - 23 | - |

| 7-CH₃ | ~20 - 22 | - |

Interpretation and Causality:

-

Aromatic Carbons: The spectrum is expected to show 11 distinct signals for the aromatic carbons, as the molecule is asymmetric. The ipso-carbons (C2, C4, C7) will be significantly deshielded due to the substituent effect of the methyl groups. The quaternary carbons (C4a, C5a, C9a) will also have distinct chemical shifts.

-

Methyl Carbons: The three methyl carbons will give rise to signals in the aliphatic region, typically between 20 and 23 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2,4,7-trimethyldibenzothiophene will be dominated by absorptions from the aromatic rings and the methyl groups.

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium to Strong |

| Aromatic C=C Stretch | 1600 - 1620, 1450 - 1500 | Medium to Strong |

| CH₃ Asymmetric Bending | ~1450 | Medium |

| CH₃ Symmetric Bending | ~1380 | Medium |

| C-H Out-of-Plane Bending | 800 - 900 | Strong |

| C-S Stretch | 600 - 800 | Weak |

Interpretation and Causality:

-

C-H Stretching: The spectrum will show characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations from the methyl groups just below 3000 cm⁻¹.[6]

-

Aromatic Ring Vibrations: Strong absorptions in the 1450-1620 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic rings.

-

C-H Bending: The pattern of strong C-H out-of-plane (OOP) bending vibrations in the 900-800 cm⁻¹ region is highly diagnostic of the substitution pattern on the aromatic rings.[7] For 2,4,7-trimethyldibenzothiophene, the substitution pattern will give rise to a characteristic set of absorptions in this region.

-

C-S Vibrations: The C-S stretching vibration is typically weak and falls in the fingerprint region, making it less useful for definitive identification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,4,7-trimethyldibenzothiophene (C₁₅H₁₄S), the molecular weight is 226.34 g/mol .

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺•): The electron ionization (EI) mass spectrum will show a prominent molecular ion peak at m/z = 226. This is expected to be the base peak or a very intense peak due to the stability of the aromatic system.

-

Loss of a Methyl Group ([M-15]⁺): A significant fragment will be observed at m/z = 211, corresponding to the loss of a methyl radical (•CH₃). This fragmentation is common for alkylated aromatic compounds.[8] The resulting cation is stabilized by resonance.

-

Loss of H₂S ([M-34]⁺): Another possible fragmentation pathway could involve the loss of a neutral H₂S molecule, leading to a peak at m/z = 192.

-

Other Fragments: Further fragmentation of the [M-15]⁺ ion could occur, leading to smaller fragments.

The diagram below illustrates a key fragmentation pathway for 2,4,7-trimethyldibenzothiophene.

Caption: Proposed fragmentation of the molecular ion of 2,4,7-Trimethyldibenzothiophene.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2,4,7-trimethyldibenzothiophene in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling should be used to simplify the spectrum.

IR Spectroscopy

-

Sample Preparation: For Fourier Transform Infrared (FTIR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected prior to the sample measurement.

Mass Spectrometry

-

Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a suitable solvent (e.g., dichloromethane, hexane) and inject it into the GC. The GC column (e.g., a nonpolar DB-5 column) will separate the compound from any impurities.

-

Ionization and Analysis: Use electron ionization (EI) at 70 eV. The mass analyzer (e.g., a quadrupole) will scan a mass range of approximately m/z 40-400.

Caption: A generalized workflow for the spectroscopic analysis of 2,4,7-Trimethyldibenzothiophene.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for 2,4,7-trimethyldibenzothiophene. By applying fundamental principles of spectroscopy and using the well-characterized parent compound, dibenzothiophene, as a reference, we can confidently predict the key spectral features of this trimethylated derivative. This predictive framework is an invaluable tool for researchers in environmental and analytical chemistry for the identification and structural confirmation of PASH isomers in complex matrices. The detailed interpretation of the expected spectra, grounded in the causality of substituent effects, exemplifies a rigorous scientific approach to structural elucidation.

References

-

Excited State Dynamics of Dibenzothiophene Derivatives. ChemRxiv. [Link]

-

Dibenzothiophene. NIST Chemistry WebBook. [Link]

-

Dibenzothiophene. NIST Chemistry WebBook. [Link]

-

Dibenzothiophene. PubChem. [Link]

-

Mass spectra of benzothiophene derivatives extracted from a sulfate-reducing culture grown with naphthalene as a carbon source and benzothiophene as an auxiliary substrate. ResearchGate. [Link]

-

13C NMR Substituent Effects on para-Substituted Tolans. eGrove, University of Mississippi. [Link]

-

Fragmentation of dibenzothiophene, S-oxide under EI. ResearchGate. [Link]

-

Dibenzothiophene. NIST Chemistry WebBook. [Link]

-

Speciation of Alkylated Dibenzothiophenes in a Deeply Desulfurized Diesel Fuel. Analytical Chemistry. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-La Crosse. [Link]

-

Regioselective synthesis of C3 alkylated and arylated benzothiophenes. ResearchGate. [Link]

-

Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. ResearchGate. [Link]

-

13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Journal of Chemical Education. [Link]

-

Fragmentation Pathways of Some Benzothiophene Radical Cations Formed by Atmospheric Pressure Chemical Ionisation. PubMed. [Link]

-

6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

-

Dibenzothiophene – Knowledge and References. Taylor & Francis. [Link]

-

13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Science Publishing. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Identification of ion series using ion mobility mass spectrometry: the example of alkyl- benzothiophene and alkyl-dibenzothiophene ions in Diesel fuels. Amazon S3. [Link]

-

Aromatic H-NMR. University of Calgary. [Link]

-

14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. [Link]

-

Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Organic Chemistry Portal. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

- Table of Characteristic IR Absorptions.

-

¹H NMR of dibenzothiophene sulfone in CDCl3. ResearchGate. [Link]

-

Alkylated dibenzothiophene content change after treatment of a moderately-hydrodesulfurized diesel oil. ResearchGate. [Link]

-

Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Semantic Scholar. [Link]

-

How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type and position of the substituent? Nail IB. [Link]

-

12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. NC State University Libraries. [Link]

-

1H NMR and 13C NMR spectral date of compounds. The Royal Society of Chemistry. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. egrove.olemiss.edu [egrove.olemiss.edu]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Dibenzothiophene | C12H8S | CID 3023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability of 2,4,7-Trimethyldibenzothiophene

Part 1: Introduction to 2,4,7-Trimethyldibenzothiophene and the Imperative of Thermal Stability

2,4,7-Trimethyldibenzothiophene is a sulfur-containing heterocyclic aromatic compound. Its molecular structure consists of a central thiophene ring fused with two benzene rings, which are further substituted with three methyl groups. This class of compounds is of significant interest in the petrochemical industry, as alkylated dibenzothiophenes are notoriously refractory sulfur-containing molecules that are challenging to remove from fossil fuels through conventional hydrodesulfurization processes.[1] Understanding the thermal stability of these compounds is paramount for the design and optimization of high-temperature processes such as catalytic cracking, pyrolysis, and gasification, where the feedstocks may contain such complex sulfur species. The thermal decomposition of these molecules can lead to the formation of undesirable products, catalyst deactivation, and the release of toxic sulfur oxides.[2] For researchers in drug development, the dibenzothiophene core is a scaffold in various pharmacologically active molecules, and knowledge of its thermal stability is crucial for assessing the shelf-life, formulation, and degradation pathways of potential drug candidates.

Part 2: Predicted Thermal Stability Profile of 2,4,7-Trimethyldibenzothiophene

The thermal stability of an organic molecule is intrinsically linked to its molecular structure, particularly the bond dissociation energies of its constituent chemical bonds. In the case of 2,4,7-trimethyldibenzothiophene, the core dibenzothiophene (DBT) structure is known to be highly thermally stable.

Insights from the Parent Compound: Dibenzothiophene (DBT)

Dibenzothiophene is a remarkably stable aromatic compound. Theoretical studies employing Density Functional Theory (DFT) have elucidated that the pyrolysis of DBT likely initiates through either H-migration or the rupture of a carbon-sulfur (C-S) bond.[3] Both pathways are associated with a high activation energy barrier, suggesting that significant thermal energy is required to induce decomposition. Experimental pyrolysis studies have shown that the release of DBT from coal matrices increases at temperatures between 600–800 °C, indicating its persistence at elevated temperatures.[4] Upon decomposition, DBT is reported to emit toxic vapors of sulfur oxides.[2]

The Influence of Alkyl Substitution

The introduction of alkyl groups onto an aromatic ring can have a multifaceted effect on the molecule's thermal stability. In some cases, alkylation can increase stability through steric hindrance, which can protect the core structure from reactive species. However, the C-C bonds of the alkyl substituents introduce weaker points in the molecule compared to the C-C and C-S bonds of the aromatic core.

A pertinent study on the thermal polymerization of polycyclic aromatic hydrocarbons revealed that the presence of methyl groups on a pyrene core significantly lowered the temperature required to initiate thermal reactions compared to unsubstituted pyrene.[5] This suggests that the methyl groups can act as reactive sites, potentially initiating decomposition at lower temperatures.

Predicted Decomposition Onset and Products